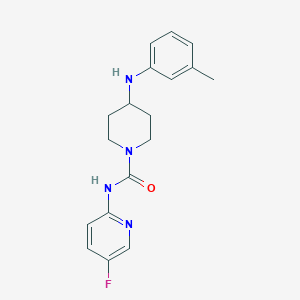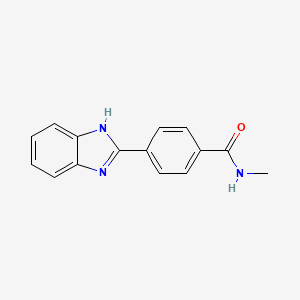![molecular formula C16H22N2O2 B7662135 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body, which are involved in various physiological processes. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. It has also been shown to exhibit antitumor activity, suggesting its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea in lab experiments is its unique structure and properties, which make it a promising candidate for various research studies. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may hinder its widespread use in research studies.
Orientations Futures
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea has the potential for various future directions in medical research. Some of the possible future directions include:
1. Further studies on the mechanism of action of this compound to better understand its biological activities.
2. Development of new analogs of this compound with improved pharmacological properties.
3. Exploration of the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medical research. This compound has been extensively studied for its various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Further studies on this compound may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea involves the reaction of cyclopropylmethylamine with 3-(1S)-hydroxyphenyl-1-propanol in the presence of a carbodiimide coupling reagent. The reaction results in the formation of the desired compound, which can be purified and isolated using various methods.
Applications De Recherche Scientifique
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea has been extensively studied for its potential applications in medical research. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(12-3-2-4-14(19)9-12)18-15(20)17-10-16(7-8-16)13-5-6-13/h2-4,9,11,13,19H,5-8,10H2,1H3,(H2,17,18,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOMPULAKFUJG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)NCC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)NC(=O)NCC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-chloro-2-(methoxymethyl)phenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7662052.png)
![[4-(4-Fluorophenyl)-5-methylthiophen-2-yl]-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7662054.png)
![4-[4-[(4-Methyl-2,3-dihydroindol-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7662059.png)
![3-[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662063.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7662074.png)
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)

![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)
![N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7662112.png)

![3-[[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7662140.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
